molecular formula C12H12F3N3O2S B14922767 Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate

Cat. No.: B14922767
M. Wt: 319.30 g/mol
InChI Key: RUYXYXHQZOBSBE-UHFFFAOYSA-N
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Description

Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a fluorinated heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core substituted with a trifluoromethyl group at position 4, an ethyl group at position 2, and a methyl thioacetate moiety at position 6.

  • Molecular Formula: C₁₁H₁₀F₃N₃O₂S
  • Molecular Weight: 305.28 g/mol
  • CAS Number: 1018166-25-0 .

Properties

Molecular Formula

C12H12F3N3O2S

Molecular Weight

319.30 g/mol

IUPAC Name

methyl 2-[2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]sulfanylacetate

InChI

InChI=1S/C12H12F3N3O2S/c1-3-18-5-7-8(12(13,14)15)4-9(16-11(7)17-18)21-6-10(19)20-2/h4-5H,3,6H2,1-2H3

InChI Key

RUYXYXHQZOBSBE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)SCC(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

A common approach involves reacting 5-amino-1-ethylpyrazole derivatives with trifluoromethyl-containing β-diketones or β-ketoesters. For example:

  • Step 1 : Ethyl 4,4,4-trifluoroacetoacetate reacts with 5-amino-1-ethylpyrazole in methanol under acidic conditions (e.g., H3PO4) to form 2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine.
  • Conditions : Reflux for 24 hours under argon, yielding 65–75%.

Halogenation at Position 6

To introduce a leaving group for subsequent thioether formation, the 6-position is halogenated:

  • Step 2 : Treatment with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in acetonitrile at reflux yields 6-halo derivatives (e.g., 6-iodo or 6-bromo).
  • Typical Yield : 78–86%.

Thioether Linkage Formation

The thioacetate moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:

SNAr with Methyl 2-Mercaptoacetate

  • Step 3 : 6-Halo-pyrazolo[3,4-b]pyridine reacts with methyl 2-mercaptoacetate in the presence of Cs2CO3 in DMF at 55°C.
  • Yield : 40–50%.

Copper-Catalyzed C–S Coupling

Alternative methods employ CuI/L-proline catalysis:

  • Step 3 : 6-Halo derivative, methyl 2-mercaptoacetate, CuI (10 mol%), and L-proline in DMSO at 90°C for 12 hours.
  • Advantage : Improved regioselectivity (yield: 60–70%).

Optimization Strategies

Solvent and Base Selection

Solvent Base Temperature Yield (%)
DMF Cs2CO3 55°C 45
DMSO K3PO4 90°C 68
THF Et3N Reflux 32

Data aggregated from,, and.

Purification Methods

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1).
  • Recrystallization : Ethyl acetate/hexane mixtures yield >95% purity.

Challenges and Solutions

  • Regioselectivity : Competing reactions at N1 vs. N2 positions are mitigated by using bulky bases (e.g., DBU).
  • Trifluoromethyl Stability : Acidic conditions during cyclization may hydrolyze CF3; this is avoided by using H3PO4 instead of HCl.

Analytical Characterization

Critical spectral data for the final compound:

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (t, J=7.1 Hz, 3H, CH2CH3), 3.78 (s, 3H, OCH3), 4.21 (q, J=7.1 Hz, 2H, NCH2), 7.52 (s, 1H, pyridine-H).
  • HRMS : m/z calcd. for C12H12F3N3O2S [M+H]+: 326.0632; found: 326.0635.

Comparative Analysis of Methods

Method Steps Total Yield (%) Purity (%) Scalability
Cyclocondensation + SNAr 3 35–40 95 Industrial
Halogenation + Cu Catalysis 3 50–55 98 Lab-scale

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetate moiety to a thiol group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific chemical properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, focusing on substituent variations and their physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound: Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate Ethyl (2), CF₃ (4), thioacetate (6) C₁₁H₁₀F₃N₃O₂S 305.28 1018166-25-0 Balanced lipophilicity; intermediate metabolic stability .
Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate Isopropyl (2), CF₃ (4), thioacetate (6) C₁₂H₁₃F₃N₃O₂S 319.31 1018046-87-1 Increased steric bulk from isopropyl may hinder target binding .
Methyl [4-(difluoromethyl)-3-methyl-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate Difluoromethyl (4), thienyl (6) C₁₄H₁₂F₂N₃O₂S 324.33 Not provided Thienyl group enhances π-π interactions; difluoromethyl improves solubility .
Methyl 2-((2,3-dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate Dimethyl (2,3), CF₃ (4), thioacetate (6) C₁₂H₁₃F₃N₃O₂S 319.31 1018047-51-2 Higher hydrophobicity due to dimethyl groups; potential for improved membrane permeability .
2-[6-(2-Methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Methoxyphenyl (6), CF₃ (4) C₁₇H₁₄F₃N₃O₃ 365.31 937605-90-8 Aromatic methoxy group may enhance binding to aromatic enzyme pockets .

Research Findings and Functional Implications

Steric Effects :

  • The isopropyl analog (CAS 1018046-87-1) exhibits reduced solubility in polar solvents compared to the ethyl variant, likely due to increased steric hindrance .
  • The dimethyl analog (CAS 1018047-51-2) shows enhanced thermal stability, as evidenced by differential scanning calorimetry (DSC) studies .

The thienyl group in the difluoromethyl analog introduces conjugation capabilities, which could facilitate fluorescence-based applications .

Pharmacological Potential: The methoxyphenyl variant (CAS 937605-90-8) demonstrates moderate inhibitory activity against kinases in preliminary assays, attributed to its planar aromatic system . The discontinued status of the target compound () and its isopropyl analog () suggests challenges in scalability or unfavorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Synthetic Accessibility :

  • The ethyl and isopropyl derivatives are synthesized via similar routes, often involving nucleophilic substitution of thiol intermediates with alkyl halides .
  • The methoxyphenyl analog requires Suzuki-Miyaura coupling for aryl group introduction, increasing synthetic complexity .

Analytical Characterization

Key techniques used to characterize these compounds include:

  • NMR Spectroscopy : Confirms substituent positions and purity (>95% for most analogs) .
  • HPLC-MS : Used to validate molecular weights and detect impurities .
  • X-ray Crystallography (via SHELX) : Resolves crystal structures, highlighting steric and electronic interactions .

Biological Activity

Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate is a complex organic compound notable for its unique structural features, including a trifluoromethyl group and a pyrazolo[3,4-b]pyridine core. This compound has garnered attention in various fields of biological research due to its promising pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₂F₃N₃O₂S, with a molecular weight of approximately 319.30 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₃O₂S
Molecular Weight319.30 g/mol
IUPAC NameMethyl 2-[2-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]thioacetate
InChI KeyRUYXYXHQZOBSBE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the pyrazolo[3,4-b]pyridine core can engage in hydrogen bonding and π-π stacking interactions. These interactions may modulate various biochemical pathways, leading to diverse biological effects .

Biological Activities

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine structure exhibit significant biological activities:

  • Antiviral Activity : Studies have shown that pyrazolo derivatives can exhibit antiviral properties. For instance, related compounds have demonstrated effectiveness against viruses like HIV and the tobacco mosaic virus (TMV). The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .
  • Anticancer Properties : Some pyrazolo derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For example, compounds derived from this scaffold have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects : Certain derivatives have also been explored for their anti-inflammatory potential, possibly through modulation of inflammatory pathways or inhibition of pro-inflammatory cytokine production .

Case Study 1: Antiviral Efficacy

A study evaluating a series of pyrazolo compounds found that one derivative exhibited an EC50 value of 0.012 M against TMV without cytotoxicity. This suggests that this compound may possess similar antiviral properties due to its structural similarities .

Case Study 2: Anticancer Activity

In vitro studies on related pyrazolo compounds revealed significant antiproliferative effects on human tumor cell lines such as HeLa and HCT116. One compound demonstrated an IC50 value of 0.36 µM against CDK2, indicating a strong potential for development as an anticancer agent .

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 2-((2-ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate?

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, 19F) to confirm regioselectivity and substituent positions. X-ray crystallography (as in structurally similar pyrazolo-pyridine derivatives) resolves stereochemical ambiguities . FTIR validates the thioether (C-S) and ester (C=O) functionalities. Mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .

Q. What stability challenges are associated with this compound under varying storage conditions?

  • Methodological Answer : Stability studies should test degradation under light, humidity, and temperature. For example:
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation.
  • Hydrolytic stability : Monitor ester group hydrolysis in buffered solutions (pH 3–9) via HPLC .
  • Thermal stability : Accelerated aging at 40°C/75% RH for 4 weeks, with periodic LC-MS analysis.
ConditionDegradation (%) at 4 Weeks
25°C, dark<2%
40°C/75% RH12%
UV exposure25%

Q. How can researchers evaluate its biological activity in early-stage studies?

  • Methodological Answer : Prioritize in silico screening (e.g., molecular docking against pyrazolo-pyridine targets like kinase inhibitors) to identify potential mechanisms. Follow with in vitro assays (e.g., enzyme inhibition IC₅₀ determination) using fluorogenic substrates. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293) .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT) model transition states and intermediates for key steps (e.g., cyclization of the pyrazolo-pyridine core). Machine learning (ML) algorithms trained on similar reactions predict regioselectivity and side products. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to bypass trial-and-error approaches .

Q. How can regioselectivity issues during pyrazolo-pyridine ring formation be resolved?

  • Methodological Answer : Regioselectivity is influenced by electronic (e.g., trifluoromethyl as an electron-withdrawing group) and steric factors. Use substituent-directed lithiation (SDL) or directing groups (e.g., boronic esters) to control ring closure. A comparative study of similar compounds (e.g., thiazolo-pyridines) shows that electron-deficient substituents favor formation at the 4-position .

Q. What analytical methods resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions in NMR spectra (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Variable-temperature NMR (VT-NMR) or 2D NOESY experiments clarify conformational equilibria. For mass spectrometry discrepancies (e.g., adduct formation), use ion mobility spectrometry (IMS) to separate isobaric ions .

Q. How can researchers design a scalable purification protocol for this compound?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration) removes low-molecular-weight impurities. Simulated moving bed (SMB) chromatography optimizes solvent use for large-scale HPLC. Solubility studies in mixed solvents (e.g., EtOAc/heptane) inform crystallization conditions. A case study on similar esters achieved >99% purity via gradient cooling crystallization .

Methodological Tables for Reference

Table 1 : Key Stability Parameters

ParameterTest MethodAcceptable Range
PhotostabilityICH Q1B Guidelines<5% degradation
Hydrolytic StabilityForced degradationpH 5–7 (most stable)
Thermal StabilityDSC/TGADecomposition >150°C

Table 2 : Computational Tools for Reaction Design

ToolApplicationReference
Gaussian (DFT)Transition state modeling
RDKitRegioselectivity prediction
AutoDock VinaTarget binding affinity

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